molecular formula C11H15NO2 B148676 Methyl 3-amino-4-phenylbutanoate CAS No. 129042-93-9

Methyl 3-amino-4-phenylbutanoate

Cat. No. B148676
CAS RN: 129042-93-9
M. Wt: 193.24 g/mol
InChI Key: JFNXWNUTVYGPMF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-phenylbutanoate is a derivative of 3-amino-4-phenylbutanoic acid, which is a component of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Bestatin is known for its role in the treatment of cancer and infections . The compound contains an amino group and a phenyl group, which are significant in its reactivity and interaction with biological molecules.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a closely related compound, was achieved from a stereoselective aldimine coupling reaction . Additionally, the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid was performed by reacting the hydrochloride salt with triethyl orthoformate and sodium azide in acetic acid . These methods highlight the versatility in synthesizing amino acid derivatives with potential biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the absolute stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid was determined by X-ray analysis of its methyl ester hydrobromide . Similarly, the crystal structure of diethylamine salts of 2-(4-substituted phenyl)-3-methylbutanoic acids was analyzed, confirming the molar ratio of the acid to the amine . These studies are crucial for understanding the three-dimensional arrangement of atoms in these compounds, which affects their biological activity.

Chemical Reactions Analysis

The reactivity of the amino and carboxy terminal groups in 4-amino-3-phenylbutanoic acid has been utilized to prepare tetrazole-containing derivatives . This demonstrates the potential for chemical modification of the compound to create derivatives with different properties or enhanced biological activity. The formation of hydrogen-bonded sheets and chains in derivatives like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate also indicates the ability of these compounds to participate in specific molecular interactions .

Physical and Chemical Properties Analysis

The physical properties such as melting points and crystallization behavior of these compounds have been reported, which are important for their characterization and purity assessment . The chemical properties, including reactivity descriptors and spectroscopic properties, have been studied using various techniques like NMR, IR, and UV-Vis spectroscopy, as well as theoretical methods like density functional theory (DFT) . These analyses provide insights into the electronic structure, stability, and potential reactivity of the compounds.

Scientific Research Applications

1. Derivative Synthesis

Methyl 3-amino-4-phenylbutanoate is used in the synthesis of various derivatives. For instance, it is involved in producing tetrazole-containing derivatives through reactions that utilize its amino and carboxy terminal groups (Putis, Shuvalova, & Ostrovskii, 2008).

2. X-Ray Crystallography

This compound is also used in X-ray crystallography for determining the structure of new amino acid components in certain pharmaceuticals, as shown in the study of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

3. Chemical Synthesis

It serves as a precursor in the efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids, which are important peptide bond isosteres (May & Abell, 1999).

4. Inhibitor Discovery

This compound derivatives have been discovered as inhibitors in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, suggesting potential applications in the development of novel antibacterial agents (Li et al., 2011).

5. Anticancer Research

Its derivatives have also been studied in anticancer research, as seen in the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes (Basu Baul, Basu, Vos, & Linden, 2009).

6. Reaction Studies

Studies involving this compound also include reaction studies with other compounds, demonstrating its versatility in organic chemistry (Gein, Kasimova, Aliev, & Vakhrin, 2010).

7. Synthesis and Biological Activity

Research into the synthesis and biological activity of novel compounds, including this compound derivatives, contributes to drug discovery and development (Yancheva et al., 2015).

8. Asymmetric Synthesis

This compound is integral in asymmetric synthesis processes, which are crucial in the production of various pharmaceutical compounds (Ha, Ahn, & Lee, 1999).

9. Quantum Chemical Studies

Quantum chemical computations and molecular docking studies involving 4-amino-3-phenylbutanoic acid, a related compound, aid in understanding its molecular structure and potential as an anticonvulsant (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Safety and Hazards

“Methyl 3-amino-4-phenylbutanoate” is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, and H335 . These statements correspond to specific hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Methyl 3-amino-4-phenylbutanoate” could involve further exploration of its potential applications in scientific research. Its reactivity and versatility in organic synthesis make it a promising candidate for the development of new chemical entities .

properties

IUPAC Name

methyl 3-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNXWNUTVYGPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556737
Record name Methyl 3-amino-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129042-93-9
Record name Methyl 3-amino-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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